

# An In-depth Technical Guide to the Spectroscopic Data of (1-Methoxyethyl)benzene

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## Compound of Interest

Compound Name: (1-Methoxyethyl)benzene

Cat. No.: B1620188

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1-Methoxyethyl)benzene**. It is designed to be a core resource for researchers, scientists, and drug development professionals who require detailed information for the identification, characterization, and quality control of this compound. This document presents a summary of quantitative spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the key experimental workflows.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(1-Methoxyethyl)benzene**, including  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Note: Experimentally verified high-resolution data for **(1-Methoxyethyl)benzene** is not widely available in public spectral databases. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption frequency predictions, and analogies to structurally similar compounds. The mass spectrometry data is based on experimental results from the NIST Mass Spectrometry Data Center.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub> (Methyl)	~1.4	Doublet	~6.5
-OCH <sub>3</sub> (Methoxy)	~3.2	Singlet	N/A
-CH (Methine)	~4.2	Quartet	~6.5
Aromatic Protons	~7.2-7.4	Multiplet	N/A

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub> (Methyl)	~24
-OCH <sub>3</sub> (Methoxy)	~56
-CH (Methine)	~80
Aromatic CH (ortho, meta)	~126-128
Aromatic C (ipso)	~143
Aromatic CH (para)	~127

Table 3: Infrared (IR) Spectroscopy Peak List (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3100-3000	Aromatic C-H Stretch	Medium
3000-2850	Aliphatic C-H Stretch	Medium
1600, 1495, 1450	Aromatic C=C Bending	Medium-Strong
1200-1000	C-O Stretch (Ether)	Strong
760, 700	Aromatic C-H Bending (out of plane)	Strong

Table 4: Mass Spectrometry (MS) Fragmentation Data<sup>[1]</sup>

m/z	Relative Intensity	Proposed Fragment
121	100%	[C <sub>9</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of -CH <sub>3</sub> )
105	High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzylic C-O cleavage)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

Detailed methodologies for the synthesis of **(1-Methoxyethyl)benzene** and the acquisition of its spectroscopic data are provided below.

### Synthesis of (1-Methoxyethyl)benzene via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of **(1-Methoxyethyl)benzene** from 1-phenylethanol.

Materials:

- 1-phenylethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH<sub>3</sub>I)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask, magnetic stirrer, stir bar, septum, needles, ice bath, separatory funnel, rotary evaporator.

#### Procedure:

- Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0°C using an ice bath.
- Slowly add a solution of 1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.
- Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the cessation of hydrogen gas evolution.
- Methylation: Cool the resulting alkoxide solution to 0°C.
- Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **(1-Methoxyethyl)benzene**.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

#### Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- Dissolve 5-10 mg of the purified **(1-Methoxyethyl)benzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
- Cap the NMR tube.

#### Data Acquisition:

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure quantitative data for all carbon environments.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

#### Instrumentation:

- An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat liquid **(1-Methoxyethyl)benzene** directly onto the center of the ATR crystal.
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

#### Instrumentation:

- A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

#### Sample Preparation:

- Prepare a dilute solution of **(1-Methoxyethyl)benzene** in a volatile organic solvent (e.g., dichloromethane or methanol).
- The concentration should be in the range of 10-100  $\mu\text{g/mL}$ .

#### Data Acquisition (Electron Ionization - EI):

- Inject the sample solution into the GC-MS system.
- The sample is vaporized and separated by the gas chromatograph.

- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are ionized by a high-energy electron beam (typically 70 eV).
- The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their  $m/z$  ratio.

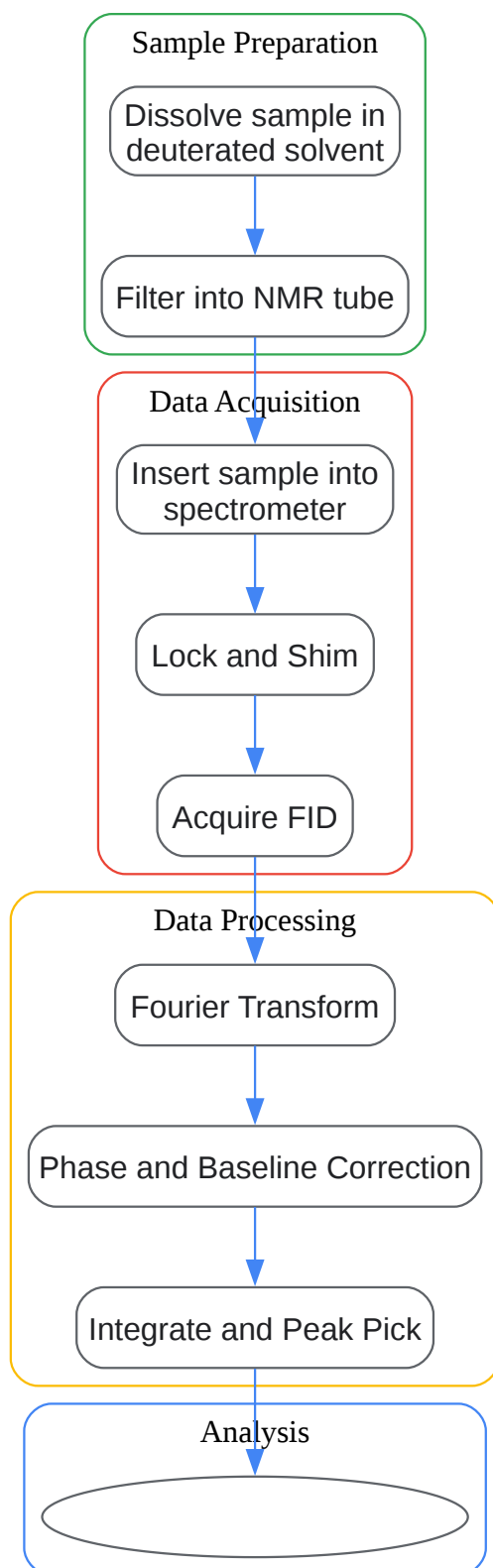
## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.



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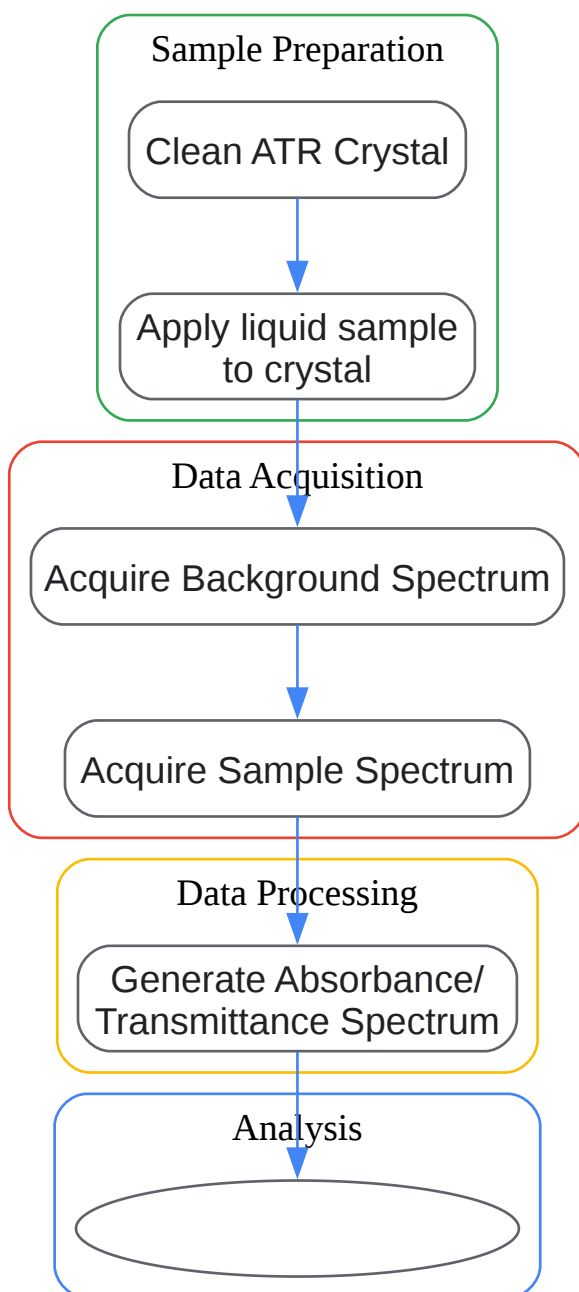
Caption: Experimental workflow for the synthesis of **(1-Methoxyethyl)benzene**.



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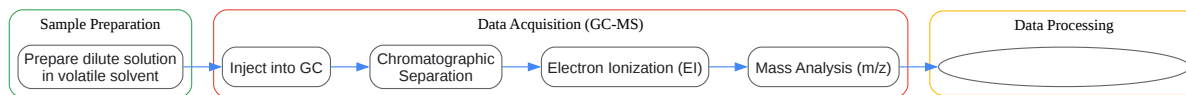
Caption: Workflow for NMR spectroscopic analysis.





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Caption: Workflow for FT-IR spectroscopic analysis.



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Caption: Workflow for Mass Spectrometry analysis.

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## References

- 1. (1-Methoxyethyl)benzene | C<sub>9</sub>H<sub>12</sub>O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]
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